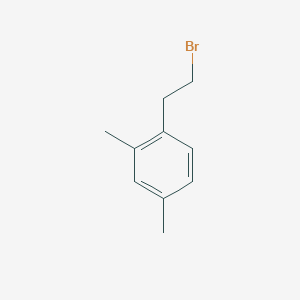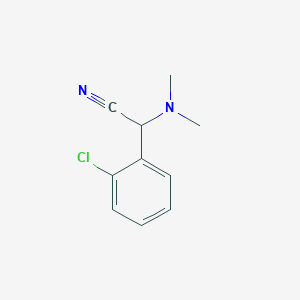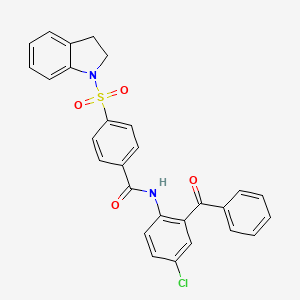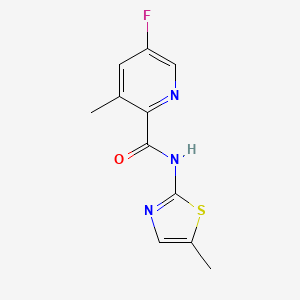
1-(2-Bromoethyl)-2,4-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of brominated aromatic compounds is a common theme in the provided papers. For instance, paper discusses the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene through diazotization and bromination, which is a method that could potentially be adapted for the synthesis of 1-(2-Bromoethyl)-2,4-dimethylbenzene. Similarly, paper describes a two-step synthesis involving a methylation reaction followed by a Friedel-Crafts reaction, which is another potential route for synthesizing structurally related compounds.
Molecular Structure Analysis
The molecular structures of brominated aromatic compounds are often determined using spectroscopic methods such as NMR, IR, and X-ray crystallography. For example, paper reports the X-ray crystal structure of a trimethylbenzene derivative, which provides insights into the arrangement of substituents around the benzene ring. These techniques could be applied to determine the molecular structure of this compound.
Chemical Reactions Analysis
The reactivity of brominated aromatic compounds is highlighted in several papers. Paper describes a palladium-catalyzed domino reaction involving a brominated benzene derivative, which could be relevant to understanding the types of chemical reactions that this compound might undergo. Additionally, paper discusses the Wittig-Horner reaction to synthesize a brominated vinyl benzene derivative, indicating the potential for this compound to participate in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are often influenced by their molecular structure. For instance, paper explores the intermolecular interactions in antipyrine-like derivatives through Hirshfeld surface analysis and DFT calculations, which could be relevant for predicting the properties of this compound. Paper also investigates the fluorescence properties of a brominated benzene derivative, suggesting that this compound may exhibit interesting optical properties.
Aplicaciones Científicas De Investigación
Bromination and Conversion into Sulfur-functionalized Benzoquinones
The bromination of dimethylbenzenes, closely related to 1-(2-Bromoethyl)-2,4-dimethylbenzene, has been extensively studied. For instance, the bromination of 1,4-dimethoxy-2,3-dimethylbenzene under various conditions led to multiple bromination products, including 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene. These products have been used to create sulfur-containing quinone derivatives, demonstrating the compound's utility in synthesizing chemically diverse structures (Aitken et al., 2016).
Synthesis of Polyalkylated s-Indacenes
The alkylation of malonic esters from bromomethylated dimethylbenzene, similar to this compound, has been used to prepare polyalkylated s-indacenes. These compounds are significant due to their potential as ligand precursors, showcasing the compound's role in synthesizing complex organic structures (Dahrouch et al., 2001).
Crystal Structure Analysis
Research on compounds like this compound includes detailed crystal structure analysis. For example, the study of 1-bromo-3,4-bis(bromomethyl)-2,5-dimethoxybenzene, a structurally related compound, provided insights into its molecular geometry and intermolecular interactions, which are vital for understanding the physical and chemical properties of these compounds (Hammershøj et al., 2005).
Comparative Studies in Bromination Reactions
Comparative studies on the bromination kinetics of different dimethylbenzenes, including compounds similar to this compound, have been conducted. These studies reveal differences in reaction speeds and intermediate compound formation, highlighting the compound's role in understanding reaction mechanisms and kinetics (Villalba et al., 2018).
Non-Covalent Interaction Studies in Complexes
Non-covalent interaction studies of complexes involving dimethylbenzene derivatives, akin to this compound, provide insights into molecular interactions. These studies are crucial for designing and understanding the behavior of complex molecular systems (Kia & Kalaghchi, 2020).
Mecanismo De Acción
Target of Action
Many organic compounds, including brominated ones, can interact with various biological targets such as proteins, enzymes, or receptors. The specific target would depend on the structure of the compound and its chemical properties .
Mode of Action
The interaction between an organic compound and its target can lead to changes in the target’s function. This could involve inhibiting an enzyme, activating a receptor, or disrupting a biological pathway .
Biochemical Pathways
Organic compounds can affect various biochemical pathways. For example, they might inhibit a key enzyme in a metabolic pathway, leading to changes in the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of organic compounds can vary widely. Factors such as the compound’s size, charge, and hydrophobicity can influence how it is absorbed, distributed, metabolized, and excreted by the body .
Result of Action
The effects of an organic compound on a cellular level can be diverse, ranging from changes in gene expression to alterations in cell signaling pathways. The specific effects would depend on the compound’s target and mode of action .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of organic compounds .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-bromoethyl)-2,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-8-3-4-10(5-6-11)9(2)7-8/h3-4,7H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHQCKKCEUTNJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCBr)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69919-99-9 |
Source


|
| Record name | 1-(2-bromoethyl)-2,4-dimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide](/img/structure/B2521933.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-4-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B2521934.png)
![N-[(1-phenylpyrrolidin-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2521935.png)

![7-(4-benzylpiperazine-1-carbonyl)-5-isopropyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2521939.png)
![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2521940.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-cyano-3-(furan-2-yl)prop-2-enamide](/img/structure/B2521941.png)
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2521943.png)

![N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/no-structure.png)

![2-[(2-Oxo-2-phenylethyl)sulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B2521951.png)
